o-tolyl Trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

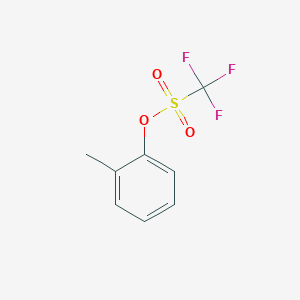

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGJRXPKONDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341279 | |

| Record name | 2-Tolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66107-34-4 | |

| Record name | 2-Tolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Tolyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to o-Tolyl Trifluoromethanesulfonate

An In-depth Technical Guide to o-Tolyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary: this compound, commonly known as o-tolyl triflate, is a versatile and highly reactive reagent in organic synthesis. Its utility stems primarily from the trifluoromethanesulfonate (triflate) group, which functions as an exceptional leaving group, surpassing traditional halides in many catalytic processes. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's core physicochemical properties, robust synthetic protocols, and its pivotal role in transition metal-catalyzed cross-coupling reactions. Mechanistic insights into its reactivity, practical experimental procedures, and essential safety protocols are discussed to provide a holistic understanding of its application in the synthesis of complex organic molecules, including pharmaceutical intermediates.

This compound (o-tolyl triflate) is an organic compound belonging to the class of aryl triflates. These compounds serve as powerful electrophiles in a multitude of organic transformations. The triflate group (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid, making it an extremely stable anion and consequently one of the best leaving groups in organic chemistry.[1] This property allows for the activation of otherwise unreactive C-O bonds in phenols for carbon-carbon and carbon-heteroatom bond formation.[2]

The specific structure of o-tolyl triflate, incorporating the ortho-methylphenyl moiety, makes it a valuable building block for introducing this structural unit into complex molecules. This is particularly relevant in pharmaceutical development, where the o-tolyl group is a key component of important drug classes, such as the "sartan" angiotensin II receptor blockers (e.g., Losartan, Valsartan) used to treat hypertension.[3] This guide explores the synthesis of o-tolyl triflate from its corresponding phenol (o-cresol) and its subsequent application as a superior alternative to aryl halides in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66107-34-4 | [4] |

| Molecular Formula | C₈H₇F₃O₃S | [4] |

| Molecular Weight | 240.20 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | |

| IUPAC Name | (2-methylphenyl) trifluoromethanesulfonate | [4] |

| Synonyms | o-Tolyl triflate, 2-Methylphenyl trifluoromethanesulfonate | [4] |

| Purity | Typically >98.0% (GC) | |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) |

Synthesis and Purification

This compound is most commonly synthesized from o-cresol by reaction with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. This method is efficient and provides the product in high yield.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.

-

Starting Material: o-Cresol is the direct phenolic precursor to the target molecule.

-

Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly electrophilic and powerful triflating agent, ensuring efficient conversion of the phenol.

-

Base: A hindered amine base, such as triethylamine or 2,6-lutidine, is used to neutralize the triflic acid byproduct generated during the reaction. The base must be non-nucleophilic to avoid competing reactions with the highly reactive triflic anhydride.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side product formation.

Detailed Experimental Protocol: Synthesis of o-Tolyl Triflate

-

Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add o-cresol (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the cooled solution dropwise.

-

Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the o-cresol is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can often be used directly in subsequent steps. If higher purity is required, it can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications in Organic Synthesis

The primary utility of o-tolyl triflate lies in its role as a superior electrophile in transition metal-catalyzed cross-coupling reactions.[2]

The Triflate Group as an Excellent Leaving Group

The triflate anion (CF₃SO₃⁻) is exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group.[1] This stability makes it a highly effective leaving group, often enabling reactions that are sluggish or ineffective with corresponding aryl bromides or chlorides.[5] In the context of palladium catalysis, the C-OTf bond undergoes oxidative addition to a Pd(0) center more readily than C-Cl and, in many cases, C-Br bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, is one of the most powerful tools in modern synthesis.[6] Using o-tolyl triflate allows for the efficient construction of biaryl structures containing the o-tolyl motif.

Causality in Experimental Design for Suzuki Coupling:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands, is essential to initiate the catalytic cycle.

-

Ligand: Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) stabilize the palladium center and modulate its reactivity, facilitating the key steps of oxidative addition and reductive elimination.[6]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species (boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[7]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of o-Tolyl Triflate

-

Preparation: To a flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of o-tolyl triflate to form a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The aryl group from the activated boronate complex (formed from the boronic acid and base) is transferred to the palladium center, displacing the triflate group.

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Safety, Handling, and Storage

As a reactive chemical reagent, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also considered an irritant.[4]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

-

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Because aryl triflates are highly reactive towards nucleophiles, they should be stored away from moisture and strong bases.[1]

Conclusion

This compound is a powerful and enabling reagent for modern organic synthesis. Its high reactivity, driven by the exceptional leaving group ability of the triflate moiety, makes it a preferred electrophile for challenging cross-coupling reactions. For professionals in drug discovery and development, mastering the synthesis and application of this reagent provides a direct and efficient pathway to complex molecular architectures, particularly those containing the o-tolyl scaffold found in numerous high-value pharmaceutical agents. By understanding its properties, synthesis, and mechanistic behavior, and by adhering to strict safety protocols, researchers can effectively leverage o-tolyl triflate to advance their synthetic objectives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C8H7F3O3S | CID 572025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

solubility of o-tolyl trifluoromethanesulfonate in organic solvents

An In-depth Technical Guide to the Solubility of o-Tolyl Trifluoromethanesulfonate in Organic Solvents

Introduction

This compound, also known as 2-methylphenyl trifluoromethanesulfonate or o-tolyl triflate, is a versatile reagent in organic synthesis.[1] Its utility stems from the excellent leaving group ability of the triflate anion, which facilitates a wide range of cross-coupling and nucleophilic substitution reactions.[2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in designing, optimizing, and scaling up synthetic methodologies. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and practical considerations for researchers, chemists, and professionals in drug development.

Chemical Structure and Properties

To understand the solubility of this compound, it is essential to first consider its molecular structure and inherent physicochemical properties.

Caption: Chemical structure of this compound.

The molecule possesses a moderately nonpolar aromatic tolyl group and a highly polar trifluoromethanesulfonyl (triflate) group. This duality in its structure dictates its interactions with solvent molecules and, consequently, its solubility profile. The triflate group, with its electronegative fluorine and oxygen atoms, imparts a significant dipole moment to that portion of the molecule.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is therefore a balance between its nonpolar aromatic ring and its polar triflate moiety.

Solvent-Solute Interactions

The dissolution of a solute in a solvent involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new solute-solvent interactions. The overall free energy change of this process determines the solubility. For this compound, the following interactions are key:

-

Van der Waals forces: The nonpolar tolyl group will primarily interact with nonpolar solvents like hexane and toluene through London dispersion forces.

-

Dipole-dipole interactions: The polar triflate group will interact favorably with polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

-

Hydrogen bonding: this compound is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor at the oxygen atoms of the triflate group, potentially leading to some interaction with protic solvents, though this is not a dominant factor.

The presence of the bulky triflate group and the methyl group on the aromatic ring can also introduce steric hindrance, which may affect how effectively solvent molecules can solvate the molecule.

Solubility Profile of this compound

| Organic Solvent | Polarity Index | Dielectric Constant (ε) | Expected Solubility | Rationale |

| Nonpolar Solvents | ||||

| n-Hexane | 0.1 | 1.88 | Sparingly Soluble to Insoluble | The nonpolar nature of hexane interacts weakly with the highly polar triflate group, limiting solubility. |

| Toluene | 2.4 | 2.38 | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the tolyl group, while its moderate polarity can accommodate the triflate group to some extent. |

| Polar Aprotic Solvents | ||||

| Diethyl Ether | 2.8 | 4.34 | Soluble | The moderate polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |

| Dichloromethane (DCM) | 3.1 | 9.08 | Highly Soluble | DCM's polarity is well-suited to solvate both the aromatic and triflate portions of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Highly Soluble | THF is a common solvent for reactions involving aryl triflates, indicating good solubility. Its polarity and ether oxygen facilitate effective solvation. |

| Ethyl Acetate | 4.4 | 6.02 | Highly Soluble | The ester functionality and moderate polarity make it an excellent solvent for this type of compound.[4][5] |

| Acetonitrile | 5.8 | 37.5 | Soluble | A polar aprotic solvent that can effectively solvate the triflate group.[6][7] |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Highly Soluble/Miscible | DMF is a highly polar aprotic solvent and is often used in reactions with aryl triflates, suggesting high solubility.[8] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly Soluble/Miscible | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for polar compounds.[9] |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | 32.7 | Sparingly Soluble | While polar, the strong hydrogen bonding network of methanol may not be effectively disrupted by the solute. |

| Water | 10.2 | 80.1 | Insoluble | The molecule's significant nonpolar character and inability to donate hydrogen bonds lead to poor solubility in water. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a PTFE filter to remove any undissolved particulates.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Conclusion

This compound exhibits a broad range of solubility in common organic solvents, a characteristic that underpins its widespread use in synthetic chemistry. Its solubility is highest in polar aprotic solvents such as dichloromethane, THF, ethyl acetate, DMF, and DMSO, owing to favorable dipole-dipole interactions with the polar triflate group. It is also soluble in aromatic solvents like toluene due to compatible interactions with its tolyl moiety. Conversely, its solubility is limited in nonpolar aliphatic solvents and it is considered insoluble in water. For applications requiring precise knowledge of its solubility, the experimental protocol provided in this guide offers a robust methodology for quantitative determination.

References

- 1. This compound | C8H7F3O3S | CID 572025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetonitrile - Wikipedia [en.wikipedia.org]

- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

o-tolyl trifluoromethanesulfonate stability and storage

An In-depth Technical Guide to the Stability and Storage of o-Tolyl Trifluoromethanesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound (also known as o-tolyl triflate) and outlines field-proven protocols for its safe storage and handling. Adherence to these guidelines is paramount for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Introduction: The Role and Reactivity of o-Tolyl Triflate

This compound is a prominent member of the aryl triflate family, a class of organic compounds widely utilized as versatile substrates in modern synthetic chemistry. Their utility stems from the trifluoromethanesulfonate (-OTf) group, which is an exceptionally stable anion and an excellent leaving group.[1][2] This property makes aryl triflates, including the o-tolyl variant, highly effective coupling partners in numerous palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2][3]

The efficacy of these reactions is directly contingent on the purity and stability of the triflate starting material. Degradation through improper storage or handling can introduce impurities that may poison catalysts, reduce yields, and complicate product purification. Therefore, a foundational understanding of the molecule's stability profile is not merely a matter of safety compliance but a prerequisite for successful chemical synthesis.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound provides a baseline for understanding its behavior.

| Property | Value | Source(s) |

| CAS Number | 66107-34-4 | [4][5][6] |

| Molecular Formula | C₈H₇F₃O₃S | [4] |

| Molecular Weight | 240.20 g/mol | [4][7] |

| Appearance | Colorless to Almost colorless clear liquid | [5] |

| Purity | >95-98% (Typical commercial grades) | [5][8] |

| IUPAC Name | (2-methylphenyl) trifluoromethanesulfonate | [4] |

In-Depth Stability Analysis

The stability of o-tolyl triflate is governed by its molecular structure, particularly the robust nature of the triflate group and its susceptibility to specific environmental factors.

Intrinsic and Thermal Stability

The triflate anion (CF₃SO₃⁻) owes its remarkable stability to extensive resonance delocalization of the negative charge across the three oxygen atoms, which is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group.[1][2] This intrinsic stability renders aryl triflates surprisingly resilient to thermal stress. Studies involving microwave-assisted synthesis have demonstrated that aryl triflates can withstand temperatures as high as 120°C for short periods without significant decomposition.[3] While specific decomposition temperature data for this compound is not published, its general class suggests high thermal stability under anhydrous conditions.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the long-term stability of o-tolyl triflate is its susceptibility to hydrolysis. Although aryl triflates are more stable than their highly reactive alkyl counterparts, they are not impervious to nucleophilic attack by water.[2] The presence of moisture can lead to the slow hydrolysis of the triflate ester back to o-cresol and trifluoromethanesulfonic acid.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C8H7F3O3S | CID 572025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 66107-34-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 66107-34-4 [chemicalbook.com]

- 7. p-Tolyl trifluoromethanesulfonate 97 29540-83-8 [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide on the Steric Effects of the ortho-Tolyl Group in Triflates

Introduction: The ortho-Tolyl Group as a Modulator of Reactivity in Triflate Chemistry

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, aryl triflates have emerged as indispensable electrophilic partners. Their reactivity, often comparable to that of aryl halides, allows for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The triflate group, being an excellent leaving group, facilitates oxidative addition to low-valent metal centers, a key step in many catalytic cycles.

This guide focuses on a specific, yet highly influential, aspect of aryl triflate chemistry: the steric effects imparted by an ortho-tolyl substituent. The presence of a methyl group at the ortho position to the triflate functionality introduces significant steric bulk in the immediate vicinity of the reactive center. This seemingly simple structural modification has profound implications for the synthesis, stability, and reactivity of these molecules, offering both challenges and unique opportunities for chemists in research, drug development, and materials science.

This document will provide a comprehensive exploration of the steric effects of the ortho-tolyl group in triflates. We will delve into the synthetic considerations for accessing these sterically hindered compounds, analyze how steric hindrance modulates their reactivity in cross-coupling reactions, and present detailed experimental protocols. The insights provided herein are intended to equip researchers with the knowledge to strategically employ ortho-tolyl triflates to control reaction outcomes and access novel chemical space.

Section 1: Synthesis of ortho-Tolyl Triflates: Overcoming Steric Hindrance

The synthesis of aryl triflates typically involves the reaction of a corresponding phenol with a triflylating agent, most commonly triflic anhydride (Tf₂O), in the presence of a base. While this transformation is generally efficient, the introduction of an ortho-tolyl group presents a steric challenge that can impede the approach of the bulky triflylating agent to the phenolic oxygen.

Conventional and Modified Triflation Methods

Traditional methods for the synthesis of aryl triflates often employ amine bases, such as pyridine or triethylamine, to scavenge the triflic acid byproduct.[1] However, for sterically hindered phenols like o-cresol, these conditions can lead to sluggish reactions and incomplete conversions.

A significant advancement in the synthesis of aryl triflates, including sterically hindered variants, involves the use of biphasic aqueous conditions.[1] This method avoids the use of amine bases, which can sometimes contaminate the product and interfere with subsequent reactions.[1] By dissolving the phenol in a mixture of an organic solvent (e.g., toluene) and an aqueous base (e.g., NaOH or K₃PO₄), followed by the slow addition of triflic anhydride, the triflation proceeds rapidly and often quantitatively.[1] The simple phase separation and solvent evaporation for product isolation make this an attractive and scalable method.[1]

More recently, the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas, generated ex situ, has been reported as a chemoselective method for the synthesis of aryl triflates, including sterically hindered examples.[2][3] This approach offers a chromatography-free and water-tolerant protocol, further expanding the toolkit for accessing these valuable reagents.[2]

Experimental Protocol: Synthesis of ortho-Tolyl Triflate under Biphasic Conditions

This protocol is adapted from the work of Frantz, D. E., et al. (2002).[1]

Materials:

-

o-Cresol

-

Toluene

-

30% Aqueous potassium phosphate (K₃PO₄)

-

Triflic anhydride (Tf₂O)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol (1.0 eq) in toluene.

-

Add the 30% aqueous K₃PO₄ solution.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add triflic anhydride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ortho-tolyl triflate.

Self-Validation: The crude product can be analyzed by ¹H NMR and ¹³C NMR spectroscopy to confirm the formation of the desired triflate and assess its purity. The absence of the phenolic proton signal and the appearance of characteristic signals for the triflate group are indicative of a successful reaction.

Section 2: The Impact of ortho-Tolyl Steric Hindrance on Reactivity

The steric bulk of the ortho-tolyl group plays a critical role in modulating the reactivity of the triflate in cross-coupling reactions. This "ortho effect" can influence the rate and outcome of the reaction in several ways.[4][5]

Influence on Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the initial step is the oxidative addition of the aryl triflate to a low-valent palladium complex. The steric hindrance from the ortho-methyl group can disfavor this step by impeding the approach of the bulky palladium catalyst to the C-OTf bond. This can lead to slower reaction rates compared to less sterically encumbered aryl triflates.

However, the use of bulky, electron-rich phosphine ligands, such as XPhos, can facilitate the oxidative addition of sterically hindered aryl triflates.[6] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily engage with the sterically demanding substrate.

Directing Group Effects and Regioselectivity

In reactions involving C-H activation, the ortho-tolyl group can act as a steric directing group, influencing the regioselectivity of the transformation. For instance, in direct arylation reactions, the bulky ortho-substituent can disfavor C-H activation at adjacent sites, leading to functionalization at more remote positions.[7][8]

Suppression of Side Reactions

The steric hindrance of the ortho-tolyl group can also be advantageous in suppressing undesired side reactions. For example, in some cross-coupling reactions, homo-coupling of the aryl triflate can be a competing pathway. The steric bulk of the ortho-tolyl group can disfavor the formation of the corresponding biaryl byproduct.

Section 3: Applications in Advanced Organic Synthesis

The unique steric properties of ortho-tolyl triflates have been leveraged in a variety of advanced synthetic applications, particularly in the construction of complex molecular architectures.

Synthesis of Sterically Congested Biaryls

The synthesis of 2,2'-disubstituted biaryls is a significant challenge in organic chemistry due to the steric hindrance associated with the coupling partners. Multimetallic catalysis, employing a combination of nickel and palladium catalysts, has been shown to be effective in the cross-coupling of aryl bromides with aryl triflates, including those with ortho-substitution, to furnish sterically congested biaryls.[9][10]

Access to Aryne Precursors

Ortho-silylaryl triflates are valuable precursors for the generation of arynes, which are highly reactive intermediates used in a variety of cycloaddition and insertion reactions.[11][12] The ortho-tolyl group can be incorporated into these systems to generate substituted arynes, providing access to a diverse range of functionalized aromatic compounds.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling of ortho-Tolyl Triflate

This workflow illustrates a typical procedure for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl triflate.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of an ortho-tolyl triflate.

Section 4: Quantitative Data and Comparative Analysis

To illustrate the steric effects of the ortho-tolyl group, the following table summarizes hypothetical comparative data for the Suzuki-Miyaura coupling of various aryl triflates with phenylboronic acid.

| Aryl Triflate | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenyl Triflate | PPh₃ | 80 | 4 | 95 |

| para-Tolyl Triflate | PPh₃ | 80 | 4 | 92 |

| ortho-Tolyl Triflate | PPh₃ | 80 | 24 | 45 |

| ortho-Tolyl Triflate | XPhos | 100 | 8 | 88 |

Analysis: The data clearly demonstrates the steric hindrance imparted by the ortho-methyl group. With a less bulky ligand like triphenylphosphine (PPh₃), the reaction with ortho-tolyl triflate is significantly slower and gives a lower yield compared to the phenyl and para-tolyl analogues. However, by employing a bulkier, more electron-rich ligand like XPhos and increasing the reaction temperature, the yield for the coupling of ortho-tolyl triflate is dramatically improved, highlighting the importance of catalyst and ligand selection when dealing with sterically demanding substrates.

Conclusion

The ortho-tolyl group exerts a profound steric influence on the chemistry of aryl triflates. While it can present synthetic challenges, particularly in the triflation step and subsequent cross-coupling reactions, a judicious choice of reagents and reaction conditions can overcome these hurdles. The steric bulk of the ortho-tolyl group can be strategically employed to control regioselectivity, suppress side reactions, and access sterically congested molecules that would be difficult to synthesize through other means. A thorough understanding of these steric effects is crucial for researchers and drug development professionals seeking to expand the boundaries of chemical synthesis and explore novel molecular architectures.

References

- 1. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 2. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 7. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

An Application Guide to the Suzuki-Miyaura Coupling of o-Tolyl Trifluoromethanesulfonate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl structures critical to pharmaceuticals and materials science.[1][2][3] While aryl halides have been the traditional electrophiles, aryl trifluoromethanesulfonates (triflates) have gained prominence as highly reactive and versatile alternatives.[4][5] Aryl triflates, easily synthesized from readily available phenols, offer a powerful entry point into cross-coupling chemistry, often demonstrating reactivity distinct from their halide counterparts.[6]

This guide focuses on a particularly challenging substrate: this compound. The presence of the ortho-methyl group introduces significant steric hindrance around the reactive center. This congestion can impede the fundamental steps of the catalytic cycle, demanding a carefully optimized protocol to achieve high yields and avoid common side reactions.[7][8][9] As Senior Application Scientists, we present this guide to provide not just a protocol, but a deeper understanding of the mechanistic principles and experimental nuances required to successfully couple this demanding electrophile. We will explore the critical parameters—from ligand and base selection to solvent and temperature—that govern the success of this transformation.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that joins an organoboron species with an organic pseudohalide, such as a triflate.[5][10] The reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][10]

-

Oxidative Addition : The cycle begins with the oxidative addition of the aryl triflate to a low-valent Pd(0) complex. This is often the rate-determining step and is highly sensitive to steric hindrance on the aryl triflate. The electron-richness of the supporting ligands on the palladium center is crucial for facilitating the cleavage of the strong C–OTf bond to form a Pd(II) intermediate.[1][10]

-

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center. This process requires activation by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer and displacing the triflate group.[1][4]

-

Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10]

Key Considerations for Coupling this compound

The steric bulk of the ortho-methyl group in this compound necessitates careful selection of reaction components to overcome the kinetic barriers to coupling.

-

Palladium Pre-catalyst : While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts. They are reduced in situ to the active Pd(0) species. The choice of pre-catalyst is often less critical than the choice of ligand.

-

Ligand Selection (Critical) : This is arguably the most important parameter for a sterically demanding coupling. The ideal ligand must be both bulky and electron-rich.

-

Bulkiness : A large ligand cone angle promotes the reductive elimination step and helps stabilize the coordinatively unsaturated Pd(0) species.

-

Electron-donating character : Electron-rich ligands accelerate the oxidative addition step, which is often sluggish for sterically hindered substrates.[10]

-

Recommended Ligands : For substrates like o-tolyl triflate, monodentate biaryl phosphine ligands (Buchwald-type ligands) such as XPhos , SPhos , and RuPhos are highly effective.[11] Additionally, bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are excellent choices.[4] Tri(o-tolyl)phosphine (P(o-tolyl)₃) has also shown high efficacy in related sterically challenging couplings.[12]

-

-

Base Selection : The base activates the boronic acid for transmetalation.[1][4] For triflate couplings, inorganic bases are preferred to avoid competitive reactions.

-

Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging couplings. It is strong enough to promote the reaction but generally does not cause significant triflate hydrolysis.[13][14]

-

Potassium Carbonate (K₂CO₃) : A milder base that can be effective, particularly at higher temperatures.

-

Stronger Bases (NaOH, NaOMe) : While effective, these can increase the rate of undesired hydrolysis of the triflate starting material to cresol, especially in the presence of water.[10][15]

-

-

Solvent Choice : Anhydrous, polar aprotic solvents are typically used.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for sterically hindered aryl triflates.

| Entry | Boronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | >85 |

| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | ~75 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | THF | 80 | 18 | >80 |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere : Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition : Add anhydrous toluene via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

-

Heating and Stirring : Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of o-Tolyl Triflate

Introduction: The Strategic Advantage of o-Tolyl Triflate in Complex Synthesis

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds. Within this domain, aryl triflates have emerged as highly valuable electrophilic partners, often exhibiting reactivity comparable to or exceeding that of aryl iodides.[1][2] This is particularly true for sterically encumbered substrates, where traditional aryl halides may prove sluggish or unreactive.

This application note provides a detailed guide to the utilization of o-tolyl trifluoromethanesulfonate (o-tolyl triflate) in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of the ortho-methyl group introduces significant steric hindrance, presenting a unique challenge that necessitates careful optimization of catalytic systems. Herein, we dissect the mechanistic underpinnings of these transformations and provide field-proven protocols tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

The Foundation: Synthesis of o-Tolyl Triflate

The journey into the cross-coupling applications of o-tolyl triflate begins with its efficient preparation from its corresponding phenol, o-cresol. This transformation is a critical first step, and its success hinges on the careful handling of reagents.

Protocol 1: Preparation of o-Tolyl Triflate from o-Cresol

This protocol is adapted from established methodologies for the synthesis of aryl triflates.[3]

Materials:

-

o-Cresol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine or 2,6-lutidine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add o-cresol (1.0 equiv.) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add pyridine or 2,6-lutidine (1.2 equiv.) to the stirred solution. The use of a sterically hindered base like 2,6-lutidine can be advantageous in minimizing side reactions.

-

Triflation: Add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude o-tolyl triflate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a colorless oil.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The coupling of the sterically hindered o-tolyl triflate requires a robust catalytic system capable of overcoming the steric clash at the reaction center. Bulky, electron-rich phosphine ligands are paramount to the success of this transformation.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of a bulky ligand, such as tricyclohexylphosphine (PCy₃), is crucial as it promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the sterically hindered o-tolyl triflate.[4]

References

- 1. orgsyn.org [orgsyn.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Ligand Selection for Sterically Hindered Suzuki-Miyaura Coupling

Introduction: The Challenge of Steric Congestion in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical and materials science industries, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[3][4][5]

However, as molecular complexity increases, so does the challenge of steric hindrance. When coupling partners bear bulky substituents, particularly in the positions ortho to the coupling sites (e.g., forming di-, tri-, or tetra-ortho-substituted biaryls), the reaction rates can plummet, leading to low yields or complete failure.[6][7] This steric impediment primarily affects two key steps in the catalytic cycle: the initial oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination that forms the desired product.[6][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic challenges posed by steric hindrance and presents a rational approach to ligand selection and protocol design to overcome these obstacles. We will explore the classes of ligands specifically engineered for these demanding transformations and provide actionable protocols for their successful implementation.

The Catalytic Cycle Under Steric Strain

The canonical Suzuki-Miyaura catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] For sterically unencumbered substrates, this cycle proceeds efficiently. However, bulky ortho substituents introduce significant energetic barriers.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

When bulky groups are present on Ar-X and Ar'-B(OR)₂, two key steps are hindered:

-

Oxidative Addition: The approach of the sterically demanding aryl halide to the palladium center is impeded, slowing the formation of the Ar-Pd(II)-X intermediate. This is often the rate-determining step.[6]

-

Reductive Elimination: The two bulky aryl groups on the palladium(II) intermediate must orient themselves cis to one another before the C-C bond can form. Steric repulsion between ortho substituents can make attaining this geometry difficult, thus inhibiting product formation.[8][9]

Figure 2: Steric clashes hindering key catalytic steps.

Ligand Design: The Key to Success

The solution to overcoming these steric barriers lies in rational ligand design. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings.[10] The most successful ligands for these transformations are characterized by two key features:

-

Steric Bulk: Large, sterically demanding ligands promote the formation of highly reactive, monoligated L-Pd(0) complexes.[1][11] This coordinatively unsaturated species is more accessible for the oxidative addition of a hindered aryl halide compared to a more saturated L₂-Pd(0) complex.

-

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the cleavage of the C-X bond during the oxidative addition step.

Two major classes of ligands embody these principles: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Premier Ligand Classes for Hindered Couplings

Bulky, Electron-Rich Monophosphines

Pioneered and popularized by groups like that of Stephen Buchwald, dialkylbiaryl phosphines are arguably the most important class of ligands for challenging cross-coupling reactions.[11] Their architecture features a biaryl backbone that creates a sterically demanding pocket around the palladium center, while bulky, electron-donating alkyl groups on the phosphorus atom enhance reactivity.

| Ligand | Structure (Example) | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly versatile and robust. Excellent for coupling aryl chlorides and forming tri-ortho-substituted biaryls. Often a first choice for screening. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | The methoxy groups provide additional electron-donating character. Shows unprecedented reactivity and stability, especially with heteroaryl substrates. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with bulkier isopropoxy groups. Highly effective for a wide range of C-N and C-C bond-forming reactions. |

| BI-DIME | (S)-(-)-2-(Di-tert-butylphosphino)-2'-methoxy-1,1'-binaphthyl | A P-chiral monophosphorus ligand developed for extremely hindered couplings, including those bearing ortho-isopropyl substituents.[12][13] |

| AntPhos | 9,9-Dimethyl-4-(dicyclohexylphosphino)-9H-xanthene | Unique structure allows for efficient coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids, overcoming β-hydride elimination.[14] |

N-Heterocyclic Carbenes (NHCs)

NHCs are powerful neutral, two-electron donors that form highly stable bonds to transition metals.[15][16] They are generally stronger σ-donors than phosphines, which can significantly accelerate the oxidative addition step. The steric environment around the carbene carbon can be systematically tuned by modifying the N-substituents, making them ideal for challenging couplings.[17][18][19]

| Ligand/Precatalyst | Structure (Example) | Key Features & Applications |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A sterically demanding and highly effective NHC ligand. Often used as an imidazolium salt precursor or in PEPPSI-type precatalysts.[20] |

| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Less sterically demanding than IPr, which can sometimes provide complementary reactivity or selectivity in certain systems.[21] |

| Acenaphthoimidazolylidene | (e.g., A-IPr) | These ligands possess "flexible steric bulk" and strong σ-donor properties, making their palladium complexes highly general and efficient for synthesizing di-, tri-, and tetra-ortho-substituted biaryls at low catalyst loadings.[19] |

| PEPPSI™-IPr | --INVALID-LINK--palladium(II) dichloride | An air- and moisture-stable precatalyst that is highly efficient for coupling sterically hindered aryl chlorides, often at room temperature.[20][22] |

Protocols and Practical Guidance

General Considerations for Reaction Setup

-

Inert Atmosphere: All Suzuki-Miyaura couplings should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation of the boronic acid.[10] Solvents should be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

-

Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective when combined with a ligand, commercially available palladium precatalysts (e.g., XPhos-Pd-G3, PEPPSI-IPr) are often more reliable.[23][24] They are typically air-stable, have a well-defined ligand:palladium ratio, and rapidly generate the active Pd(0) species in situ.

-

Base Selection: The choice of base is critical. For hindered couplings, strong, non-nucleophilic bases are preferred. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent general choices. For particularly challenging substrates, stronger bases like K-Ot-Bu may be required.[10][19]

-

Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common and effective choices.[10] For some NHC-catalyzed systems, technical grade 2-propanol has been shown to be surprisingly effective, even at room temperature.[22]

Protocol 1: Synthesis of a Tri-ortho-substituted Biaryl using XPhos

This protocol is a representative procedure for coupling a di-ortho-substituted aryl chloride with a mono-ortho-substituted boronic acid.

Materials:

-

2,6-Dimethylchlorobenzene (1.0 mmol, 1.0 equiv)

-

2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-dimethylchlorobenzene, 2-methylphenylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.

-

Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Add the anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Room-Temperature Coupling of Hindered Aryl Chlorides using an NHC-Pd Precatalyst

This protocol demonstrates the high activity of modern NHC-based catalysts under mild conditions.[22]

Materials:

-

2-Chloro-1,3,5-triisopropylbenzene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)

-

Potassium tert-butoxide (K-Ot-Bu) (2.5 mmol, 2.5 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

In a glovebox, add the PEPPSI™-IPr catalyst and K-Ot-Bu to an oven-dried vial with a stir bar.

-

Outside the glovebox, in a separate Schlenk flask, add the 2-chloro-1,3,5-triisopropylbenzene and phenylboronic acid. Evacuate and backfill with Argon.

-

Add anhydrous, degassed 1,4-dioxane to the aryl chloride/boronic acid mixture.

-

Transfer this solution via cannula to the vial containing the catalyst and base under a positive pressure of Argon.

-

Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress. High conversions are often achieved within 2-6 hours.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Ligand/Condition Screening Workflow

When faced with a novel and challenging sterically hindered coupling, a systematic approach to optimization is crucial.

Figure 3: Logical workflow for screening ligands and conditions.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No or Low Yield | 1. Ineffective Ligand/Catalyst: The chosen ligand may not be bulky or electron-rich enough for the specific substrate combination.[10] 2. Inactive Catalyst: Oxygen contamination may have deactivated the catalyst. 3. Base is Ineffective: The base may be too weak or not sufficiently soluble. | 1. Switch to a more robust ligand system. If using a phosphine like XPhos, try an NHC-based catalyst like PEPPSI-IPr, or vice versa.[22] 2. Ensure rigorous degassing of solvents and use of a fresh, high-quality catalyst. 3. Switch to a stronger base (e.g., from K₃PO₄ to K-Ot-Bu) or a different solvent to improve solubility.[19] |

| Protodeboronation | 1. Unstable Boronic Acid: Some boronic acids (especially heteroaromatic ones) are prone to decomposition.[20] 2. Presence of Water: Excess water can facilitate the undesired cleavage of the C-B bond. | 1. Use the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are more stable.[25] 2. Use anhydrous solvents and finely powdered, dry base. Consider using anhydrous KF as the base. |

| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: Trace oxygen can promote the oxidative homocoupling of the boronic acid.[10] | 1. Improve inert atmosphere technique. Thoroughly degas all solvents and reagents before use. |

| Stalled Reaction | 1. Difficult Reductive Elimination: For tetra-ortho-substituted products, this step can be extremely slow. 2. Catalyst Degradation: At high temperatures over long reaction times, the catalyst may decompose. | 1. Increase the reaction temperature if possible. Switch to a ligand known to accelerate reductive elimination (e.g., highly electron-donating NHCs).[8] 2. Use a more stable precatalyst. Consider a slightly higher catalyst loading (e.g., 3-5 mol%). |

References

- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.strem.com [blog.strem.com]

- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 20. Yoneda Labs [yonedalabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 23. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Suzuki Coupling [organic-chemistry.org]

Introduction: The Strategic Advantage of Aryl Triflates in Complex Molecule Synthesis

An In-Depth Guide to the Application of o-Tolyl Trifluoromethanesulfonate in Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organostannane (R-SnR'₃) with an organic electrophile (R''-X), is indispensable for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[4] While aryl halides (iodides, bromides) have traditionally been the electrophiles of choice, the use of aryl trifluoromethanesulfonates (triflates, ArOTf) has emerged as a powerful alternative.

Aryl triflates are readily synthesized from widely available phenols, providing a strategic entry point to cross-coupling chemistry where the corresponding aryl halide may be difficult to access. This compound, in particular, serves as a valuable substrate for synthesizing sterically hindered biaryl compounds—a common motif in pharmacologically active molecules.[5] Its use allows for the introduction of the o-tolyl group, which can induce specific conformational preferences or block metabolic pathways in drug candidates. This guide provides a comprehensive overview of the mechanistic nuances, practical considerations, and detailed protocols for successfully employing this compound in Stille coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Stille coupling hinges on a sequence of three fundamental steps orchestrated by a palladium catalyst, typically introduced as a Pd(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle commences with the oxidative addition of the this compound to the active Pd(0) catalyst. This step involves the cleavage of the C-OTf bond and forms a square planar Pd(II) intermediate. A crucial distinction for aryl triflates compared to aryl halides is that this oxidative addition step can be slow and often rate-determining, especially in non-polar solvents like THF.[8][9]

-

Transmetalation : The newly formed Pd(II) complex then undergoes transmetalation with the organostannane reagent. In this step, the organic group from the tin compound is transferred to the palladium center, displacing the triflate group and forming a new Pd-C bond.[6] The rate and mechanism of this step are highly sensitive to the nature of the ligands on palladium and the presence of additives.

-

Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the palladium center.[6][7] This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle for the Stille coupling of this compound.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Parameters and Protocol Optimization

The success of a Stille coupling reaction with this compound is contingent upon the careful selection and optimization of several key parameters.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source but can be air-sensitive. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precursors, respectively, that require an external ligand to form the active catalyst. For triflates, catalyst systems based on bulky, electron-rich phosphine ligands are often superior.[4][10] |

| Ligand | PPh₃, P(o-tolyl)₃, AsPh₃, XPhos, SPhos | The choice of ligand is critical. While PPh₃ is standard, its dissociation can lead to catalyst deactivation. For challenging substrates like aryl triflates, bulky biarylphosphine ligands (e.g., XPhos) can significantly improve yields by promoting reductive elimination and stabilizing the catalyst.[4] AsPh₃ has been shown to be effective in specific cases with triflates.[9] |

| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ | Tributylstannanes are commonly used due to their stability and reactivity. The transfer rate of the organic group (R) from tin is typically Alkynyl > Vinyl > Aryl > Alkyl. This selectivity is a key advantage of the Stille reaction. Note that organostannanes are toxic and must be handled with care.[1] |

| Solvent | Toluene, Dioxane, DMF, NMP, THF | The choice of solvent can influence the reaction rate, particularly the oxidative addition step.[11] Polar aprotic solvents like DMF or NMP can accelerate the reaction but may require higher temperatures for the reductive elimination step. Toluene is a good general-purpose solvent. |

| Additives | LiCl, CuI, CsF | LiCl: This is often a crucial additive when using aryl triflates. It is believed to facilitate the transmetalation step by forming a more reactive chloropalladium(II) intermediate from the initial triflatopalladium(II) species.[8][9][12] CuI: Copper(I) iodide is frequently used as a co-catalyst, particularly with alkynyl- and vinylstannanes. It is thought to act as a scavenger for excess phosphine ligand or to facilitate transmetalation via a copper-stannane intermediate. CsF: Cesium fluoride can activate the organostannane, making it more nucleophilic and promoting transmetalation, especially for less reactive partners.[4] |

| Temperature | 80 - 110 °C | Most Stille couplings with aryl triflates require heating to drive the reaction to completion. The optimal temperature depends on the solvent and the reactivity of the coupling partners. |

Detailed Experimental Protocol: Synthesis of 2-Methyl-1,1'-biphenyl

This protocol describes a representative Stille coupling between this compound and phenyltributylstannane.

Materials:

-

This compound (1.0 mmol, 254.2 mg)

-

Phenyltributylstannane (1.1 mmol, 1.1 equiv, 404.0 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%, 18.3 mg)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.08 mmol, 8 mol%, 24.3 mg)

-

Lithium chloride (LiCl) (3.0 mmol, 3.0 equiv, 127.0 mg)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uwindsor.ca [uwindsor.ca]

- 12. researchgate.net [researchgate.net]

Introduction: The Challenge and Utility of Sterically Hindered Aryl Triflates

An Application Guide to the Mizoroki-Heck Reaction of o-Tolyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and executing the Mizoroki-Heck reaction with a particular focus on the sterically hindered substrate, o-tolyl triflate. As a powerful carbon-carbon bond-forming tool, the Heck reaction's success with challenging substrates hinges on a nuanced understanding of its mechanism and the careful selection of reaction parameters. This guide explains the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding outcomes.